molecular formula C26H20N4O2 B2712078 (Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide CAS No. 885186-86-7

(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide

Cat. No. B2712078
CAS RN: 885186-86-7
M. Wt: 420.472
InChI Key: IUWMWRJELOUHIE-FCQUAONHSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C26H20N4O2 . The average mass is 420.463 Da and the monoisotopic mass is 420.158630 Da .

Scientific Research Applications

Synthesis and Characterization

(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)benzamide, due to its complex structure, serves as a key subject in the synthesis and characterization of novel organic compounds. Research has led to the development of substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and other heterocyclic compounds through reactions involving active methylene compounds. These processes, highlighted in studies by Basheer and Rappoport (2006), reveal the compound's utility in generating a variety of cyclic and acyclic structures, potentially useful in the development of new materials or pharmaceuticals (Basheer & Rappoport, 2006).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the compound has been instrumental in the synthesis of isoindolone-incorporated spirosuccinimides, as demonstrated by Miura, Hirano, and Miura (2015). Their research indicates the potential of this compound in the design and development of new therapeutic agents, particularly through copper-mediated oxidative coupling processes (Miura, Hirano, & Miura, 2015).

Material Science and Luminescence Studies

The compound's derivatives have been explored for their applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and luminescent materials. Research by Sun et al. (2012) on carboxylate-assisted acylamide MOFs showcases the potential for creating structures with unique properties such as thermostability and luminescence, which could be leveraged in sensors, catalysis, and optoelectronic devices (Sun et al., 2012).

Analytical Chemistry Applications

In analytical chemistry, the compound's structure has been utilized in the development of colorimetric sensors for anions. A study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibited significant colorimetric response to fluoride ions, highlighting the compound's utility in environmental monitoring and diagnostic applications (Younes et al., 2020).

properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-oxo-2-(1-phenylethylamino)ethylidene]isoindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2/c1-17(18-10-4-2-5-11-18)28-26(32)22(16-27)23-20-14-8-9-15-21(20)24(29-23)30-25(31)19-12-6-3-7-13-19/h2-15,17H,1H3,(H,28,32)(H,29,30,31)/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWMWRJELOUHIE-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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